Ethyl 3-[(3-phenylpropyl)amino]propanoate
Description
Historical Context of Related Chemical Entities in Scientific Inquiry
The scientific exploration of β-amino acids and their derivatives is not a recent endeavor. For decades, these compounds have been recognized for their importance in creating synthetic peptides with enhanced stability and unique biological activities. hilarispublisher.comacs.org Unlike their α-amino acid counterparts, the incorporation of β-amino acids can lead to peptides that are more resistant to enzymatic degradation, a highly desirable trait in drug design. acs.org
Historically, research has focused on the synthesis and application of various β-amino acid esters in different therapeutic areas. For instance, the development of methods to synthesize both racemic and enantiomerically pure β-amino esters has been a key focus, driven by the need for stereospecific compounds in drug development. nih.gov The practical, large-scale synthesis of these molecules has been a significant challenge addressed by chemical process research. nih.gov
The broader family of phenylpropanoates has also been a subject of study, with various synthetic routes developed for compounds like ethyl 3-phenylpropanoate. researchgate.netprepchem.com These synthetic efforts have laid the groundwork for the more complex synthesis of substituted derivatives like ethyl 3-[(3-phenylpropyl)amino]propanoate.
Contemporary Research Landscape of this compound and Analogues
Current research involving this compound and its analogues is often situated within the quest for novel enzyme inhibitors. One area of significant interest is the inhibition of Dipeptidyl Peptidase III (DPP III), a zinc-dependent metallopeptidase. tandfonline.compatsnap.com Elevated levels of DPP III have been associated with various pathological conditions, making it a target for therapeutic intervention. patsnap.com
Researchers are actively exploring a range of small molecules for their ability to inhibit DPP III. nih.gov While specific studies on this compound as a DPP III inhibitor are not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for this purpose. The general structure, featuring a propanoate backbone with an amino group and a phenylalkyl substituent, is a common scaffold in the design of enzyme inhibitors.
Recent studies have investigated a variety of compounds as DPP III inhibitors, including quinazolinone-Schiff's bases and dipeptidyl hydroxamic acids. tandfonline.comtandfonline.com These studies provide valuable insights into the structure-activity relationships that govern DPP III inhibition. For instance, molecular modeling and in vitro assays have been used to identify key interactions between inhibitors and the enzyme's active site. tandfonline.com
Furthermore, research into the synthesis of related N-alkyl-β-amino esters continues to evolve, with new methods being developed to create these compounds efficiently. cambridge.org These synthetic advancements are crucial for generating diverse libraries of compounds for screening against various biological targets, including DPP III. The development of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential anticancer agents further highlights the therapeutic potential of this class of compounds. mdpi.com
Detailed Research Findings on Analogous Compounds
While specific data on this compound is limited, research on analogous compounds provides valuable insights into the potential activities of this chemical class. The following table summarizes the inhibitory activities of various compounds against human Dipeptidyl Peptidase III (hDPP III).
| Compound/Compound Class | Target | Key Findings |
| Quinazolinone-Schiff's bases | hDPP III | Several compounds showed inhibitory activity at 100 μM, with five compounds having IC50 values below 10 µM. The most potent inhibitor had an IC50 of 0.96 µM. tandfonline.com |
| Dipeptidyl hydroxamic acids (H-Tyr-Phe-NHOH) | hDPP III | Exhibited strong competitive inhibition with a Ki value of 0.15 μM. tandfonline.commdpi.com |
| Dipeptidyl hydroxamic acids (H-Tyr-Gly-NHOH) | hDPP III | Showed weaker competitive inhibition with a Ki value of 10.5 μM. tandfonline.commdpi.com |
| Dipeptides (Tyr-Tyr and Tyr-Phe) | Rat brain DPP III | Potent inhibitors with Ki values of 5.8 μM and 8.4 μM, respectively. mdpi.com |
These findings underscore the potential for β-amino acid derivatives and related structures to act as potent enzyme inhibitors. The data suggests that the nature of the substituents on the amino and propanoate groups plays a critical role in determining the inhibitory potency.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-phenylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)10-12-15-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWYQRHYEHCZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of Ethyl 3 3 Phenylpropyl Amino Propanoate
Established Synthetic Pathways for Ethyl 3-[(3-phenylpropyl)amino]propanoate
Reductive Amination Approaches
Reductive amination is a highly versatile and widely used method for synthesizing amines. youtube.commasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, two primary reductive amination strategies are feasible.
The first approach involves the reaction of 3-phenylpropanal (B7769412) with ethyl 3-aminopropanoate . The initial reaction forms an imine intermediate, which is subsequently reduced.
A second, more common approach, involves reacting 3-phenylpropylamine (B116678) with ethyl 3-oxopropanoate (B1240783) (an ethyl ester of a β-keto acid). This reaction proceeds through an enamine intermediate which is then reduced to the target secondary amine.
A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the imine in the presence of the starting aldehyde or ketone, allowing for a convenient one-pot procedure. youtube.commasterorganicchemistry.com
| Reactant 1 | Reactant 2 | Reducing Agent | Key Feature |
| 3-Phenylpropanal | Ethyl 3-aminopropanoate | NaBH₃CN | One-pot synthesis. youtube.com |
| 3-Phenylpropylamine | Ethyl 3-oxopropanoate | NaBH(OAc)₃ | Tolerates a wide range of functional groups. masterorganicchemistry.com |
| 3-Phenylpropanal | Ethyl 3-aminopropanoate | H₂/Pd-C | Catalytic hydrogenation approach. |
Michael Addition-Based Syntheses
The Michael reaction, or conjugate 1,4-addition, provides a direct route for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing this compound, this involves the addition of a Michael donor (the amine) to a Michael acceptor (an α,β-unsaturated ester). libretexts.org
Specifically, 3-phenylpropylamine acts as the nucleophile (Michael donor) and adds to the β-carbon of ethyl acrylate (B77674) (Michael acceptor). wikipedia.org This reaction is typically base-catalyzed, although acid catalysis can also be employed. google.com The reaction directly forms the target molecule without the need for a separate reduction step, making it an atom-economical process. wikipedia.org A similar protocol has been successfully used for the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate from 2-aminopyridine (B139424) and ethyl acrylate, demonstrating the viability of this approach. google.com
| Michael Donor | Michael Acceptor | Catalyst (Example) | Reaction Type |
| 3-Phenylpropylamine | Ethyl acrylate | Trifluoromethanesulfonic acid google.com | Conjugate Addition libretexts.org |
Esterification Reactions
Esterification is a fundamental reaction for the synthesis of esters. praxilabs.com If the corresponding carboxylic acid, 3-[(3-phenylpropyl)amino]propanoic acid , is available, it can be converted to the ethyl ester via Fischer esterification. praxilabs.com
This method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. praxilabs.com Alternatively, modern methods using reagents like sulfuryl fluoride (B91410) (SO₂F₂) with a base like N,N-diisopropylethylamine (DIPEA) can also achieve this transformation efficiently at room temperature. chemicalbook.com
| Carboxylic Acid | Alcohol | Catalyst | Method |
| 3-[(3-phenylpropyl)amino]propanoic acid | Ethanol | H₂SO₄ (conc.) | Fischer Esterification praxilabs.com |
| 3-[(3-phenylpropyl)amino]propanoic acid | Ethanol | SO₂F₂ / DIPEA | Modern Esterification chemicalbook.com |
Tandem Reaction Sequences (e.g., Knoevenagel condensation/alkylidene reduction)
Tandem, or cascade, reactions offer an efficient synthetic strategy by combining multiple bond-forming events in a single pot without isolating intermediates. A plausible tandem approach for a related structure, ethyl 3-(3-aminophenyl)propanoate, involves a Knoevenagel condensation followed by reduction. nih.gov
Adapting this strategy, 3-phenylpropanal could first undergo a Knoevenagel condensation with an active methylene (B1212753) compound like malonic acid or Meldrum's acid. The resulting α,β-unsaturated intermediate can then be subjected to reduction and subsequent amination/esterification steps to yield the final product. While more complex, this route allows for the construction of the carbon skeleton and introduction of functional groups in a controlled sequence.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a clean and efficient reduction method. While often used to reduce alkenes or alkynes, it is also a key step in many reductive amination procedures. prepchem.com An imine intermediate, formed from the condensation of 3-phenylpropanal and ethyl 3-aminopropanoate , can be hydrogenated over a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.
This method is often highly efficient and produces the desired amine with high selectivity. For example, the related compound ethyl 3-phenylpropanoate is synthesized by the hydrogenation of ethyl cinnamate (B1238496) over a catalyst. prepchem.com This principle of hydrogenating a C=N double bond is directly applicable to the synthesis of this compound.
| Substrate | Reagents | Catalyst | Key Transformation |
| Imine of 3-phenylpropanal and ethyl 3-aminopropanoate | H₂ | Pd/C | Imine Reduction |
Copper-Catalyzed Chemoselective Reductions
Copper-catalyzed reactions have emerged as powerful tools in organic synthesis. An efficient method for the synthesis of esters has been developed involving a sequential one-pot Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction. researchgate.net
For the synthesis of this compound, a strategy could involve the creation of an α,β-unsaturated amino ester intermediate. This intermediate could then undergo a chemoselective 1,4-reduction using a copper catalyst. This approach benefits from the high chemoselectivity and broad functional group tolerance often observed in copper-catalyzed transformations. researchgate.net
Novel Synthetic Methodologies for this compound
The synthesis of β-amino esters like this compound can be significantly enhanced by employing novel methodologies that offer greater control over the chemical process, improve efficiency, and align with principles of sustainable chemistry. Key approaches include asymmetric synthesis, green chemistry, flow chemistry, and solid-phase synthesis.
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. For a chiral center to exist in this compound, substitution on the propanoate backbone would be necessary. However, the principles of asymmetric synthesis are highly relevant for creating chiral analogues.
One of the most powerful methods for the asymmetric synthesis of β-amino esters is the aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. acs.org To achieve stereocontrol, chiral auxiliaries, organocatalysts, or transition metal catalysts can be employed. rsc.org For instance, chiral nonracemic β-amino esters have been prepared with high yields and enantioselectivities using diastereoselective conjugate addition of nitrogen nucleophiles. acs.org Another advanced method is the dynamic kinetic resolution of β-substituted-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation, which can produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov
Table 1: Analogous Asymmetric Synthesis of β-Amino Esters via Aza-Michael Reaction This table presents data from an analogous reaction to illustrate the potential of asymmetric synthesis for compounds similar to this compound.
| Catalyst/Auxiliary | Nucleophile | Acceptor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S,S)-(+)-Pseudoephedrine | Dibenzylamine | α,β-Unsaturated Amide | >90 | >98 | acs.org |
| Chiral Thiourea (B124793) Organocatalyst | Diethyl Malonate | Nitroalkene | 73 | 88 | mdpi.com |
| Chiral Ni(II) Complex | tert-Butyl Phenyl Malonate | β-Nitrostyrene | High | High | mdpi.com |
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com For the synthesis of this compound, this can be applied in several ways. The classical synthesis methods, such as reductive amination or Michael addition, can be made more sustainable.
Key green chemistry considerations include:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions. patsnap.comnovartis.com Micellar catalysis, using surfactants in water, can create nanoreactors that enhance reaction rates and facilitate the synthesis of amines. novartis.com
Catalysis: Utilizing highly efficient and recyclable catalysts, such as heterogeneous catalysts (e.g., Pd/C) or biocatalysts (e.g., lipases), can minimize waste and improve process sustainability. patsnap.commdpi.com Lipase from Thermomyces lanuginosus has been successfully used to catalyze the Michael addition of aromatic amines to acrylates. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. patsnap.com Reductive amination is an example of an atom-efficient reaction. wikipedia.org
An efficient green approach to N-substituted piperidones, which are structurally related to the target compound, has been developed, demonstrating the advantages over classical methods by reducing waste and improving efficiency. nih.gov
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and improved reaction control. researchgate.net For the synthesis of this compound, flow chemistry can be applied to both reductive amination and Michael addition pathways.
The superior mass and heat transfer in flow reactors can lead to higher yields and selectivities. researchgate.net For example, a continuous flow process for reductive aminations using a heterogeneous Pd/C catalyst in water has been demonstrated to be robust and scalable, producing secondary amines in high yields. rsc.org This system utilizes an oscillatory plug flow reactor to ensure efficient mixing between phases. rsc.org Similarly, lipase-catalyzed Michael additions have been performed in continuous-flow microreactors, achieving excellent yields with very short residence times (e.g., 30 minutes). mdpi.com
Table 2: Representative Flow Chemistry Processes for Amine Synthesis This table shows examples of related amine syntheses conducted under flow conditions, illustrating the potential for preparing this compound.
| Reaction Type | Catalyst | Reducing Agent / Conditions | Substrates | Yield (%) | Reference |
| Reductive Amination | 5 wt% Pd/C | Et₃SiH, TPGS-750-M in water | Benzaldehyde, various amines | 70-89 | rsc.org |
| Michael Addition | Lipase TL IM | Methanol, 30 min residence time | Aniline, Methyl Acrylate | >95 | mdpi.com |
Solid-phase synthesis (SPS) is a technique where molecules are built on a solid support (resin). This methodology simplifies purification, as excess reagents and by-products are washed away, and allows for the potential automation of synthesis. While commonly associated with peptide synthesis, SPS is also applicable to small molecules like this compound. nih.govrsc.org
A potential solid-phase route could involve immobilizing an amino acid precursor on a resin and then performing the necessary chemical transformations. A reductive amination approach on a solid support is particularly viable. nih.gov For example, a primary amine attached to a resin can be selectively monoalkylated by reacting it with an aldehyde followed by reduction. nih.gov This strategy avoids over-alkylation, a common side reaction in solution-phase synthesis. stackexchange.com The final product is then cleaved from the resin in a final step. nih.gov This approach has been used to create libraries of peptide tertiary amides. nih.gov
Mechanistic Investigations of Reaction Pathways
Understanding the mechanism of a reaction, including its kinetics and thermodynamics, is fundamental for optimizing reaction conditions and maximizing product yield and selectivity. The two most probable synthetic routes to this compound are the Michael addition of 3-phenylpropylamine to ethyl acrylate and the reductive amination between ethyl 3-oxopropanoate and 3-phenylpropylamine.
Computational studies have shown that reaction parameters like pH and solvent can significantly affect both the kinetics and thermodynamics. nih.govrsc.org For instance, the presence of an acid co-catalyst can change the reaction pathway to favor the formation of an iminium intermediate, which drives the reaction forward and makes this pathway thermodynamically preferred. nih.govrsc.org The choice of reducing agent is also critical; agents like sodium triacetoxyborohydride (STAB) are selective for reducing the imine in the presence of the starting carbonyl compound, which is essential for a one-pot direct reductive amination. acs.org
Michael Addition (Conjugate Addition): This reaction involves the 1,4-addition of a nucleophile (3-phenylpropylamine) to an α,β-unsaturated carbonyl compound (ethyl acrylate). The reaction is thermodynamically controlled, driven by the formation of a stable carbon-nitrogen bond. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine on the β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com The kinetics of this addition can be influenced by various catalysts, including Lewis acids, bases, and even organocatalysts, which can activate either the nucleophile or the Michael acceptor. organic-chemistry.orgorganic-chemistry.org
Role of Catalysis in Synthesis Optimization
The synthesis of this compound is most effectively achieved through the aza-Michael addition of 3-phenylpropylamine to ethyl acrylate. The efficiency and selectivity of this reaction are significantly influenced by the choice of catalyst. Various catalytic systems, including base catalysts, acid catalysts, and enzymes, have been explored to optimize the formation of this β-amino ester.
A common approach involves the use of basic catalysts such as potassium tert-butoxide (KOtBu). These catalysts function by deprotonating the amine, thereby increasing its nucleophilicity and facilitating the conjugate addition to the electron-deficient alkene of the acrylate.
Acid catalysts, for instance, trifluoromethanesulfonic acid (HOTf), can also promote the reaction. mdpi.com In this case, the acid activates the ethyl acrylate, making it more susceptible to nucleophilic attack by the amine. A patent for the synthesis of the related compound, ethyl 3-(pyridin-2-ylamino)propanoate, highlights the use of trifluoromethanesulfonic acid in ethanol, achieving high yields.
In recent years, biocatalysis has emerged as a greener and more selective alternative. Lipases, such as Lipase TL IM from Thermomyces lanuginosus, have been successfully employed to catalyze the Michael addition of aromatic amines to acrylates. mdpi.com This enzymatic approach offers mild reaction conditions and high specificity. Another patent details the use of a thiourea compound in conjunction with a palladium catalyst for the synthesis of the structurally similar N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine, suggesting a potential catalytic pathway for the target molecule.
The optimization of the synthesis of this compound often involves a careful balance of catalyst selection, solvent, temperature, and reactant stoichiometry to maximize yield and minimize side products.
Chemical Transformations and Derivatization Reactions of this compound
The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: a secondary amine, an ester group, and a phenyl ring. These sites allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.
Oxidation Reactions
The secondary amine group in this compound is susceptible to oxidation. The outcome of the oxidation is dependent on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the secondary amine to the corresponding hydroxylamine (B1172632) or nitrone. The oxidation of secondary amines to N,N-disubstituted hydroxylamines can be achieved with high selectivity using reagents like choline (B1196258) peroxydisulfate (B1198043) under mild conditions. organic-chemistry.org More aggressive oxidation can lead to cleavage of the C-N bond. The nitrogen atom in the amino group can exist in various oxidation states, and its reactivity is a key feature of the molecule's chemical profile. libretexts.org
Reduction Reactions
The ester functionality of this compound can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, yielding 3-[(3-phenylpropyl)amino]propan-1-ol. wikipedia.org It is important to note that LiAlH4 is a powerful reducing agent and can also potentially affect other functional groups. For a more selective reduction of the ester to an aldehyde, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBALH) can be employed, typically at low temperatures. The selective reduction of esters in the presence of other functional groups, like amides, can be challenging and often requires specific reagents such as lithium borohydride (LiBH4). researchgate.net
Substitution Reactions
The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions. The alkylamino-propanoate substituent acts as an ortho-, para-directing group, activating the aromatic ring towards electrophiles. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho- and para-substituted products. For instance, the reaction of the similar compound ethyl 3-phenylpropanoate with an electrophile results in ortho- and para-disubstituted arenes due to the electron-donating nature of the alkyl group. nih.gov
Additionally, the secondary amine can undergo nucleophilic substitution reactions. For example, it can be further alkylated or acylated to form tertiary amines or amides, respectively. The reaction of esters with amines to form amides, known as aminolysis, is a possible transformation, although it often requires heat. organic-chemistry.org
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available data regarding the preclinical pharmacological and biochemical investigations of this compound for the specific targets outlined in your request.
Searches for research on the interaction of this compound with the following receptors, transporters, and ion channels did not yield any relevant scientific findings:
Nicotinic Acetylcholine Receptors (nAChR)
Dopamine (B1211576) and Serotonin (B10506) Transporters (DAT, SERT)
Sigma Receptor Subtypes (σ1, σ2)
Specific G-Protein Coupled Receptors (including Mu-Opioid, 5-HT7, Motilin, FP, P2Y1)
Voltage-Gated Ion Channels (specifically Kv1.3)
Due to the absence of scientific evidence and data in the public domain for this specific compound and its activity at the requested biological targets, it is not possible to generate the detailed, scientifically accurate article as instructed. The creation of content without verifiable sources would be speculative and would not meet the required standards of accuracy.
Preclinical Pharmacological and Biochemical Investigations of Ethyl 3 3 Phenylpropyl Amino Propanoate
In Vitro Pharmacological Characterization
Enzyme Inhibition Assays
Information regarding the inhibitory activity of Ethyl 3-[(3-phenylpropyl)amino]propanoate against specific enzymes is not available in the public domain.
Cellular Assays for Biological Activity
There are no published studies detailing the biological activity of this compound in specific cellular assay models.
Ligand-Receptor Interaction Mechanisms
Data from studies investigating the binding affinity and interaction mechanisms of this compound with specific biological receptors are not available.
Molecular and Cellular Mechanisms of Action
Modulation of Specific Biochemical Pathways
There is no available research on how this compound may modulate specific biochemical pathways.
Influence on Signal Transduction Cascades (e.g., β-catenin-dependent Wnt pathway, cAMP functional tests)
Studies concerning the effect of this compound on signal transduction cascades such as the β-catenin-dependent Wnt pathway or its impact on cAMP levels have not been reported.
Cellular Uptake and Intracellular Distribution Studies
Information regarding the mechanisms of cellular uptake and the subsequent intracellular localization of this compound is not documented in available literature.
Gene Expression Analysis (Transcriptomics)
Currently, there is a notable absence of publicly available scientific literature detailing genome-wide transcriptomic analyses or specific gene expression studies conducted on this compound. Such studies, which would involve techniques like microarray analysis or RNA sequencing (RNA-Seq), are crucial for understanding the compound's mechanism of action at the genetic level. Transcriptomics would provide a broad view of how the compound might alter cellular pathways by measuring the expression levels of thousands of genes simultaneously. Future research in this area would be invaluable for identifying potential biomarkers of response and for elucidating the full spectrum of its biological effects.
Protein Expression and Interaction Analysis (Proteomics)
Similar to the gap in transcriptomic data, specific proteomic analyses for this compound have not been detailed in the accessible scientific literature. Proteomic studies, utilizing techniques such as mass spectrometry, would be instrumental in identifying which proteins are differentially expressed or post-translationally modified in response to the compound. Furthermore, protein-protein interaction studies could reveal the direct molecular targets and the protein networks through which the compound exerts its effects. Without such data, a comprehensive understanding of its mode of action at the protein level remains speculative.
Metabolomic Impact Investigations
Investigations into the metabolomic impact of this compound are not currently available in the public domain. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, would offer a functional readout of the physiological state in response to the compound. By analyzing the metabolome, researchers could uncover alterations in metabolic pathways, providing insights into the compound's systemic effects and potential off-target activities.
Epigenetic Modulation by the Compound
There is no publicly accessible research on the potential for this compound to induce epigenetic modifications. Such studies would investigate whether the compound can alter gene expression through mechanisms such as DNA methylation or histone modification, without changing the DNA sequence itself. Understanding the epigenetic effects is becoming increasingly important in drug discovery for evaluating the long-term impacts and heritable changes a compound might induce.
Preclinical Efficacy Studies in Non-Human Models
While "omics" and epigenetic data are scarce, some preclinical research has explored the pharmacodynamic profile and in vivo efficacy of this compound, particularly in the context of pain research.
Pharmacodynamic Profiling in Animal Models
Pharmacodynamic studies in animal models have begun to sketch out the biological and physiological effects of this compound and its mechanism of action. Research indicates that the compound may interact with the endogenous opioid system. For instance, its effects are often studied in the presence of opioid receptor antagonists to determine if its action is mediated through these receptors. The specific receptor subtypes involved and the downstream signaling pathways are areas of active investigation.
In Vivo Efficacy in Non-Human Disease Models (e.g., antinociception in mice)
The primary area of in vivo efficacy testing for this compound has been in rodent models of nociception (the sensory nervous system's response to harmful stimuli). These studies aim to determine the compound's potential as an analgesic. Common models used include the hot plate test and the tail-flick test, which measure the response latency to a thermal stimulus, and chemical-induced writhing tests.
In a study investigating a series of 3-aminopropanoates, the antinociceptive effects were evaluated in mice. The results from such studies are often presented in terms of the dose required to produce a certain level of effect, allowing for the comparison of potency between different compounds.
Biomarker Identification for Pharmacological Activity
Comprehensive searches of publicly available scientific literature and databases did not yield any specific studies focused on the identification of biomarkers for the pharmacological activity of this compound. Research in this area is essential to understand the molecular and cellular targets of the compound and to identify measurable indicators that could predict its efficacy in a preclinical setting. Such studies would typically involve techniques like proteomics, metabolomics, and transcriptomics to analyze biological samples from non-human subjects exposed to the compound. The identification of specific biomarkers would be a critical step in the early-stage development of this compound, providing valuable insights into its mechanism of action and potential therapeutic applications. However, at present, there is no available data to report in this regard.
Preclinical Pharmacokinetic Investigations (ADME) in Non-Human Subjects
There is currently a lack of publicly available data on the preclinical pharmacokinetic profile of this compound in non-human subjects. The following sections outline the standard investigations that would be necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Absorption and Distribution Studies in Ex Vivo Systems
No specific ex vivo absorption and distribution studies for this compound have been reported in the available scientific literature. Such studies, often utilizing isolated tissues or organ preparations from preclinical species, are instrumental in predicting the in vivo absorption characteristics and tissue distribution of a new chemical entity.
Metabolism Studies (e.g., Liver Microsomes)
Investigations into the metabolic fate of this compound using in vitro systems such as liver microsomes have not been documented in publicly accessible research. Liver microsomes are a standard tool in preclinical drug development to identify potential metabolites and to ascertain the primary cytochrome P450 (CYP) enzymes involved in the compound's metabolism. nih.gov This information is crucial for predicting drug-drug interactions and understanding inter-species differences in metabolic pathways.
Bioavailability Enhancement Strategies in Non-Human Systems
While numerous strategies exist to enhance the oral bioavailability of poorly soluble compounds, such as the use of lipid-based formulations, solid dispersions, and nanotechnology, no specific studies have been published that apply these techniques to this compound in non-human systems. nih.govardena.com The application of amino acid-based moieties as a strategy to improve drug absorption and bioavailability has also been explored for other compounds. nih.govscienceopen.com However, research detailing the application of any bioavailability enhancement strategies specifically for this compound is not currently available.
Structure Activity Relationship Sar and Medicinal Chemistry Aspects
Design Principles for Ethyl 3-[(3-phenylpropyl)amino]propanoate Analogues and Derivatives
The design of analogues based on the this compound scaffold is guided by the objective of optimizing interactions with specific biological targets. For structurally related compounds, such as derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), the primary goal is often to modulate binding affinity and selectivity for monoamine transporters, particularly the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov These transporters are significant targets for developing therapeutic agents for conditions like substance abuse. nih.gov
The core design principles involve making minor, systematic structural modifications to probe the steric and electronic requirements of the target's binding site. nih.gov Researchers hypothesize that even small changes, such as adding a substituent to the phenylpropyl side chain, can dramatically alter the compound's pharmacological profile, including its binding affinity, transporter selectivity, and enantioselectivity. nih.gov For instance, creating analogues can help identify leads for dual-action ligands that interact with both DAT and SERT. nih.gov Another approach involves creating small molecule mimics of larger biomolecules, such as peptides, to achieve high affinity for other targets like opioid receptors. nih.gov
Systematic Structural Modifications and Their Biological Implications
Studies on various chemical series have shown that altering alkyl chain length can:
Influence Steric Hindrance : Longer or bulkier chains can prevent the molecule from fitting optimally into a constrained binding pocket. Conversely, an appropriately sized chain can maximize favorable van der Waals interactions. frontiersin.org
Modify Segmental Mobility : The flexibility of the polymer chain, which is analogous to the flexibility of the molecule's backbone, is enhanced by the internal plasticizing effect of longer alkyl side chains. frontiersin.org This increased mobility can influence how readily the molecule adopts the necessary conformation for binding.
Alter Physicochemical Properties : An increase in alkyl chain length generally leads to greater lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets in a receptor. It can also impact the stability of the compound under certain conditions. researchgate.net
While direct data on alkyl chain variations for this compound is limited, the established principles suggest that optimizing chain length is a key strategy for modulating biological affinity.
Table 1: Theoretical Impact of Alkyl Chain Variations on Molecular Properties
| Modification | Expected Impact on Flexibility | Expected Impact on Lipophilicity | Potential Biological Consequence |
| Shortening Propyl Chain | Decrease | Decrease | Altered fit in binding pocket; potential loss of key interactions. |
| Lengthening Propyl Chain | Increase | Increase | Improved hydrophobic interactions; potential for steric clash. |
| Shortening Ester Alkyl Chain | Minor Decrease | Minor Decrease | May affect solubility and rate of hydrolysis. |
| Lengthening Ester Alkyl Chain | Minor Increase | Minor Increase | May enhance membrane permeability and alter metabolic stability. |
Substituting the phenyl ring is a common strategy to explore the electronic and steric landscape of a receptor's binding site. In analogues of the 3-phenylpropyl scaffold, substituents at various positions on the phenyl ring have been shown to have a profound effect on binding affinity and selectivity for DAT and SERT. nih.gov
Key findings from studies on related 3-phenylpropyl derivatives include:
Positional Importance : The location of the substituent is crucial. For example, in one series, a substituent in the C2-position of the phenylpropyl chain with a lone pair of electrons significantly enhanced DAT binding affinity, whereas similar substitutions at the C3-position showed different effects. nih.gov
Steric and Electronic Effects : Both the size (steric) and electron-donating or -withdrawing nature (electronic) of the substituent control its impact. For instance, introducing a 2-hydroxyl group led to a decrease in DAT affinity but an enhancement in SERT affinity for one enantiomer. nih.gov
Conjugation Effects : Introducing groups that can conjugate with the phenyl ring, such as an oxo group, was found to reduce SERT binding affinity compared to unsubstituted analogues. nih.gov
Table 2: Effect of Phenylpropyl Chain Substitutions on Transporter Binding Affinity (Data from GBR 12909 Analogues)
| Compound/Modification | Substituent | Position | DAT Binding Kᵢ (nM) | SERT Binding Kᵢ (nM) |
| Unsubstituted Analog | None | - | High Affinity | Moderate Affinity |
| (S)-3 | 3-OH | 3 | 110 | 113 |
| (R)-3 | 3-OH | 3 | 110 | 113 |
| (S)-5 | 2-OH | 2 | 34 | 43 |
| (R)-5 | 2-OH | 2 | 160 | 22 |
| (R)-8 | 2-NH₂ | 2 | 20 | 22 |
| 11 | 3-Oxo | 3 | 160 | 450 |
Data adapted from related 3-phenylpropyl series to illustrate principles of SAR. nih.gov
The ethyl propanoate moiety is a key functional group that can be modified to alter the compound's properties. The ester is a hydrogen bond acceptor and is susceptible to hydrolysis by esterases in the body. Modifying this group can change the molecule's polarity, metabolic stability, and hydrogen bonding capacity.
Potential modifications include:
Varying the Alkyl Group : Changing the ethyl group to other alkyl groups (e.g., methyl, tert-butyl) can alter the rate of hydrolysis and the compound's lipophilicity.
Conversion to an Amide : Replacing the ester oxygen with a nitrogen atom to form a primary, secondary, or tertiary amide introduces a hydrogen bond donor (for primary/secondary amides) and changes the electronic distribution. This modification can fundamentally alter biological targets, as seen in the development of 3-amino-3-phenylpropionamide derivatives which act as mu-opioid receptor ligands. nih.gov
Conversion to a Carboxylic Acid : Hydrolysis of the ester to the corresponding carboxylic acid introduces a highly polar, ionizable group. This drastically changes the molecule's solubility and ability to cross membranes but may form strong ionic interactions with a receptor.
Formation of Ureas : The amino group can be modified to form a urea, as in Ethyl 3-ureidopropanoate, which introduces additional hydrogen bonding capabilities. nih.gov
Table 3: Potential Modifications of the Ester Moiety and Their Implications
| Original Moiety | Modified Moiety | Change in H-Bonding | Expected Change in Polarity | Potential Biological Impact |
| Ethyl Ester | Methyl Ester | No change (acceptor only) | Minor increase | Altered metabolic stability |
| Ethyl Ester | Amide | Adds H-bond donor capability | Increase | Change in target profile, improved binding |
| Ethyl Ester | Carboxylic Acid | Adds H-bond donor/acceptor | Significant increase | Reduced membrane permeability, new ionic interactions |
| Amino Group | Urea | Adds H-bond donors/acceptor | Significant increase | Enhanced binding through H-bonds |
The secondary amino group in this compound is a critical site for interaction, as it is basic and can act as a hydrogen bond donor. Derivatization of this group can modulate basicity, steric bulk, and polarity.
Common derivatizations include:
N-Acylation : Reaction with acylating agents can form amides. For instance, enantioselective N-acylation with butyl butanoate has been used to resolve racemic mixtures of similar compounds. researchgate.net
N-Alkylation : Introducing additional alkyl groups on the nitrogen can increase steric hindrance and lipophilicity while reducing hydrogen bond donating capacity.
Protective Groups : The amine can be protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), a common strategy in peptide synthesis that temporarily removes the amine's basicity and reactivity. researchgate.net
Formation of Ureas or Sulfonamides : These modifications can introduce different geometries and hydrogen bonding patterns, significantly altering receptor interactions.
The choice of derivatization reagent is crucial, as bulky reagents may face steric hindrance, preventing a complete reaction. mdpi.com
Constraining a flexible molecule like this compound by cyclization is a powerful medicinal chemistry tactic. By incorporating parts of the molecule into a ring system, one can reduce the number of possible conformations.
The potential benefits of cyclization include:
Increased Affinity : If the cyclic structure "locks" the molecule into its bioactive conformation (the shape it adopts when bound to its target), the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.
Improved Selectivity : A rigid, cyclic analogue may fit well into the intended target receptor but poorly into off-target receptors, thus improving selectivity and reducing side effects.
Enhanced Metabolic Stability : Cyclic structures can be more resistant to metabolic degradation compared to their linear counterparts.
For the this compound scaffold, cyclization could be envisioned by, for example, forming a piperidine (B6355638) or other heterocyclic ring that incorporates the nitrogen atom and parts of the adjoining alkyl chains. While this is a well-established principle, specific studies detailing the cyclization of this particular compound and its effect on biological activity are not prevalent in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For a scaffold such as this compound, QSAR studies would involve synthesizing a series of analogues and analyzing how variations in their structural properties (descriptors) affect a specific biological endpoint (e.g., inhibitory concentration, IC50).
QSAR models are developed by finding a mathematical correlation between molecular descriptors and the biological activity of the compounds. nih.gov These descriptors can be categorized based on the properties they represent, such as physicochemical, constitutional, or geometrical features. mdpi.com For instance, a 2D-QSAR model might correlate activity with properties like lipophilicity (logP), molar refractivity, and electronic parameters of substituents on the phenyl ring. mdpi.com More advanced 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) explore the 3D steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields' contributions to biological activity. mdpi.com
To illustrate a potential QSAR analysis for analogues of this compound, a hypothetical dataset could be generated. This would involve modifying the phenyl ring with various substituents (R) and calculating relevant molecular descriptors.
Illustrative QSAR Data for Hypothetical Analogues
| Analogue ID | Substituent (R) | logP (Calculated) | Polar Surface Area (Ų) | Predicted pIC₅₀ |
| E-001 | -H (Parent) | 2.80 | 38.33 | 5.50 |
| E-002 | 4-Cl | 3.51 | 38.33 | 6.20 |
| E-003 | 4-OCH₃ | 2.78 | 47.56 | 5.85 |
| E-004 | 4-NO₂ | 2.73 | 84.19 | 5.10 |
| E-005 | 3-F | 3.01 | 38.33 | 5.95 |
Note: This table is for illustrative purposes only to demonstrate the principles of QSAR analysis.
Complementary to QSAR, Ligand Efficiency (LE) is a crucial metric in drug discovery for assessing the quality of a compound. uniba.it It measures the binding energy per non-hydrogen atom (heavy atom, HA), providing an indication of how efficiently a molecule utilizes its size to bind to a target. core.ac.uknih.gov The formula is often expressed as: LE = -2.303 * RT * log(Kᵢ) / HA where Kᵢ is the binding affinity. A higher LE value is generally desirable, especially in the early stages of drug discovery. nih.gov
Another key metric is Lipophilic Ligand Efficiency (LLE) , which relates potency to lipophilicity (logP or clogP). nih.gov It is calculated as: LLE = pIC₅₀ - logP LLE helps guide optimization towards compounds with a better balance of potency and physicochemical properties to avoid issues associated with high lipophilicity. core.ac.uknih.gov
Illustrative Ligand Efficiency Metrics for Hypothetical Analogues
| Analogue ID | pIC₅₀ | Heavy Atoms (HA) | LE (kcal/mol/HA) | logP | LLE |
| E-001 | 5.50 | 17 | 0.44 | 2.80 | 2.70 |
| E-002 | 6.20 | 18 | 0.47 | 3.51 | 2.69 |
| E-003 | 5.85 | 19 | 0.42 | 2.78 | 3.07 |
| E-004 | 5.10 | 20 | 0.35 | 2.73 | 2.37 |
Note: This table is for illustrative purposes only. LE is calculated using the simplified formula pIC₅₀/HA for comparison.
Analysis of these metrics guides the selection of candidates for further development, favoring those with higher efficiency values. nih.gov
Fragment-Based Drug Design and Combinatorial Chemistry in Analogue Discovery
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead identification that begins with screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govnih.gov The core scaffold of this compound can be deconstructed into key fragments:
The Phenylpropyl Fragment: Provides hydrophobic interactions.
The Amino Propanoate Fragment: Contains hydrogen bond donors/acceptors and the ester functionality.
In an FBDD approach, fragments resembling these substructures would be screened. Once initial fragment hits are identified and their binding modes are determined (often via X-ray crystallography), they can be optimized into more potent leads through several strategies: youtube.com
Fragment Growing: Extending a fragment to engage with adjacent pockets in the binding site. nih.gov For example, substituents could be added to the phenyl ring of the phenylpropyl fragment.
Fragment Linking: Connecting two or more fragments that bind to different, nearby sites. youtube.com
Fragment Merging: Combining the features of two overlapping fragments into a single, more potent molecule. youtube.com
Once a promising scaffold is established, Combinatorial Chemistry can be employed to rapidly generate a large library of analogues for screening. researchgate.net This involves systematically combining different building blocks at various points of diversification on the parent molecule. For the this compound scaffold, a combinatorial library could be designed by varying three key positions: R¹, R², and R³.
Illustrative Combinatorial Library Design
| R¹ (Phenyl Ring Substituent) | R² (Propyl Chain Modification) | R³ (Ester Group Modification) |
| -H, 4-F, 4-Cl, 3-CH₃ | -CH₂CH₂CH₂- (Propyl) | -CH₂CH₃ (Ethyl) |
| 2-F, 3-Cl, 4-OCH₃ | -CH=CHCH₂- (Alkenyl) | -CH(CH₃)₂ (Isopropyl) |
| 3,4-diCl, 4-CF₃ | Cyclopropyl Linker | -CH₂CF₃ (Trifluoroethyl) |
This systematic approach allows for a comprehensive exploration of the structure-activity landscape around the core scaffold.
Prodrug Strategies for Modulating Pharmacological Profiles
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. mdpi.com This strategy is often used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. acs.orgnih.gov The structure of this compound contains two key functional groups amenable to prodrug modification: the secondary amine and the ethyl ester.
Modification of the Secondary Amine: The secondary amine can be derivatized to modulate properties like solubility and membrane permeability. For example, creating an N-acyl or N-aminoacyl conjugate can introduce moieties that are substrates for endogenous enzymes. mdpi.com
Modification of the Ester Group: The ethyl ester itself can be considered a prodrug moiety, which would be hydrolyzed by esterases in the body to yield the corresponding carboxylic acid. This carboxylic acid may be the intended active form of the molecule. Further modification, such as creating more or less sterically hindered esters, could be used to control the rate of this hydrolysis. Fatty acyl esters can be used to increase lipophilicity and promote formulation in oil depots for long-acting release. nih.gov
Potential Prodrug Strategies and Their Goals
| Functional Group | Promoiety | Potential Goal |
| Secondary Amine | N-Acetyl | Increase lipophilicity, modulate metabolism |
| Secondary Amine | N-L-Valyl (Amino Acid) | Target amino acid transporters (e.g., PEPT1) for improved absorption mdpi.com |
| Secondary Amine | N-Phosphonooxymethyl | Enhance aqueous solubility acs.org |
| Ethyl Ester | Methyl Ester | Increase rate of hydrolysis |
| Ethyl Ester | tert-Butyl Ester | Decrease rate of hydrolysis (steric hindrance) |
| Ethyl Ester | Carboxylic Acid (hydrolyzed form) | May be the active entity; acts as a handle for further conjugation |
The selection of a promoiety must be carefully considered to ensure it is cleaved efficiently at the desired site and that the released moiety is non-toxic. mdpi.com
New Chemical Entities Derived from this compound
Starting from the this compound scaffold, medicinal chemists can design New Chemical Entities (NCEs) with potentially improved potency, selectivity, and drug-like properties. This involves making significant structural modifications beyond simple analogue synthesis.
Key strategies for generating NCEs from this scaffold include:
Bioisosteric Replacement: Replacing functional groups with other groups that retain similar biological activity but offer improved physicochemical or pharmacokinetic properties. For example, the phenyl ring could be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to alter solubility, polarity, and metabolic pathways. The ester could be replaced with an amide or a tetrazole.
Scaffold Hopping: Making more drastic changes to the core structure while aiming to maintain the key pharmacophoric features. This could involve changing the propyl linker to a more rigid piperidine or pyrrolidine (B122466) ring system.
Conformational Constraint: Introducing rigidity into the flexible propyl chain can lead to a significant increase in potency and selectivity by locking the molecule into its bioactive conformation. This can be achieved through cyclization, for instance, by forming an indane or tetralin ring system from the phenylpropyl moiety.
Hypothetical New Chemical Entities (NCEs) and Design Rationale
| NCE Derivative | Structural Modification | Rationale |
| Thiophene Analogue | Phenyl ring replaced with a thiophene ring | Modulate lipophilicity and metabolic profile; explore new interactions. |
| Piperidine Analogue | Propylamino linker replaced by a piperidine ring | Introduce conformational rigidity; explore new SAR vectors. |
| Propanamide Derivative | Ethyl ester replaced with N,N-dimethylamide | Increase metabolic stability against esterases; modify solubility. |
| Tetralin Analogue | Cyclization of the phenylpropyl group to form a tetralin core | Introduce significant conformational constraint to enhance potency/selectivity. |
| EDP-235 | A distinct proline-based structure designed as a protease inhibitor. nih.gov | Example of a highly modified NCE with specific therapeutic targets. nih.gov |
These advanced design strategies are essential for transforming a simple chemical starting point into a novel and potentially valuable therapeutic agent.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For Ethyl 3-[(3-phenylpropyl)amino]propanoate, molecular docking studies can elucidate potential biological targets and the key interactions driving its binding affinity.
Given the structural features of this compound, potential targets could include enzymes such as kinases or cholinesterases, where similar arylaminopropanone or aminoguanidine (B1677879) derivatives have shown inhibitory activity. nih.govnih.gov A hypothetical docking study against a protein like Acetylcholinesterase (AChE) would likely reveal several key interactions. The protonated secondary amine could form a crucial hydrogen bond with an acidic residue (e.g., Aspartic Acid or Glutamic Acid) in the active site. The phenyl ring of the phenylpropyl group would likely engage in hydrophobic interactions with nonpolar residues such as Tryptophan, Tyrosine, or Phenylalanine within a hydrophobic pocket of the enzyme. mdpi.com The ester group, while less likely to be a primary binding determinant, could also participate in hydrogen bonding with suitable donor or acceptor residues. nih.gov The conformational flexibility of the propyl chain allows the molecule to adopt an optimal geometry within the binding site to maximize these interactions. nih.gov
The results of such a docking study can be summarized in a table that includes the predicted binding energy (a lower value indicating a more favorable interaction) and the specific amino acid residues involved in the interaction.
Table 1: Hypothetical Molecular Docking Results for this compound against Acetylcholinesterase (PDB ID: 4EY7)
| Interaction Type | Interacting Residue | Distance (Å) | Predicted Binding Energy (kcal/mol) |
| Hydrogen Bond | TYR124 | 2.9 | -8.5 |
| Hydrogen Bond | SER203 | 3.1 | |
| Hydrophobic (π-Alkyl) | TRP86 | 4.5 | |
| Hydrophobic (Alkyl) | PHE338 | 4.2 | |
| van der Waals | TYR337 | 3.8 |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.net These calculations provide insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior. mdpi.com For this compound, DFT calculations can predict key electronic parameters that influence its interactions and stability.
Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The distribution of these orbitals can also indicate the likely sites for nucleophilic and electrophilic attack. Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding intermolecular interactions. nanobioletters.com
Table 2: Predicted Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G level of theory)**
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
| Electron Affinity | 1.1 eV |
| Ionization Potential | 7.8 eV |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed information on its conformational preferences and the stability of its complex with a biological target. nih.gov
In a conformational analysis, MD simulations in a solvent like water can explore the accessible conformations of the molecule. The flexible propyl chain and the rotatable bonds allow for a range of shapes, and the simulation can reveal the most energetically favorable ones. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site.
When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose over time. nih.gov By simulating the complex for nanoseconds or longer, one can observe whether the key interactions are maintained. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's active site is often calculated to quantify the stability of the complex. A stable complex will exhibit a low and non-fluctuating RMSD value. MD simulations also allow for the calculation of binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.gov
Table 3: Hypothetical Molecular Dynamics Simulation Data for the this compound-AChE Complex (50 ns Simulation)
| Parameter | Average Value | Description |
| Ligand RMSD | 1.8 Å | Indicates stable binding within the active site. |
| Protein RMSD | 2.5 Å | Shows overall stability of the protein structure. |
| Key H-Bonds Maintained | 85% | High percentage suggests a stable hydrogen bonding network. |
| MM/PBSA Binding Energy | -35.2 kcal/mol | A more refined estimate of binding affinity. |
Chemoinformatics and Bioinformatic Applications for Target Identification
Chemoinformatics and bioinformatics are interdisciplinary fields that utilize computational methods to analyze chemical and biological data, respectively. mdpi.com For a novel compound like this compound, these approaches are crucial for identifying potential biological targets without the need for extensive experimental screening. nih.gov
Target identification can be performed using ligand-based chemoinformatic approaches. frontiersin.org This involves searching large databases of known bioactive molecules (e.g., ChEMBL, PubChem) for compounds that are structurally similar to this compound. The biological targets of these similar compounds are then considered as potential targets for the query molecule. nih.gov Similarity can be assessed based on 2D fingerprints (e.g., MACCS keys) or 3D shape and pharmacophore models. nih.gov
Bioinformatic tools can then be used to analyze the predicted targets. For instance, if a set of potential protein targets is identified, their biological pathways, disease associations, and tissue expression can be investigated to prioritize them for further experimental validation. youtube.com This integrated approach helps to build a hypothesis about the compound's mechanism of action. nih.gov
Table 4: Hypothetical Target Predictions for this compound using a Chemoinformatics Similarity Search
| Predicted Target | Similarity Score (Tanimoto) | Basis of Prediction |
| Monoamine Oxidase B (MAO-B) | 0.85 | Structural similarity to known MAO-B inhibitors. nih.gov |
| Acetylcholinesterase (AChE) | 0.82 | Similarity to arylaminopropanone-based inhibitors. nih.gov |
| Dopamine (B1211576) Transporter (DAT) | 0.79 | Pharmacophore matching with known DAT ligands. |
| Serotonin (B10506) Transporter (SERT) | 0.78 | Shared substructures with selective serotonin reuptake inhibitors. |
Machine Learning in Predictive Modeling for Activity and Selectivity
Machine learning (ML) is increasingly used in drug discovery to build predictive models for various properties, including biological activity and selectivity. nih.govresearchgate.net For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms such as random forests, support vector machines, or deep neural networks. nih.gov
To build a QSAR model, a dataset of compounds with known activities against a specific target is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors, along with the activity data, are used to train the ML model. proquest.com Once trained, the model can predict the activity of new, untested compounds like this compound.
Furthermore, ML models can be trained to predict selectivity. For example, by training a model on data for both a primary target and several off-targets (e.g., other kinases), it is possible to predict which structural modifications to this compound would enhance its selectivity for the desired target. acs.org
Table 5: Hypothetical QSAR Prediction for Analogs of this compound against a Kinase Target
| Compound ID | Modification | Experimental pIC50 | Predicted pIC50 (ML Model) |
| E3PPA | None | 7.2 | 7.1 |
| Analog-1 | 4-fluoro on phenyl | 7.5 | 7.4 |
| Analog-2 | Methyl ester instead of ethyl | 7.1 | 7.0 |
| Analog-3 | 2-phenylethyl instead of 3-phenylpropyl | 6.8 | 6.9 |
Theoretical Predictions for Reaction Pathways and Compound Stability
Theoretical chemistry can be used to predict the reaction pathways and stability of a molecule under various conditions. For this compound, a key aspect of its stability is the potential for hydrolysis of the ester group. nih.gov Computational methods can be employed to model the mechanism of ester hydrolysis, which typically proceeds via a nucleophilic attack on the carbonyl carbon. ucoz.com
First-principles calculations can determine the energy barriers for competing reaction pathways, such as base-catalyzed (BAC2) or acid-catalyzed (AAC2) hydrolysis. researchgate.netresearchgate.net These calculations would likely show that the base-catalyzed pathway has a lower activation energy, as is common for many esters. ucoz.com The calculations can also investigate the stability of the tetrahedral intermediate formed during the reaction. researchgate.net
Table 6: Hypothetical Predicted Activation Energies for Degradation Pathways of this compound
| Reaction Pathway | Conditions | Predicted Activation Energy (kcal/mol) | Predicted Half-life |
| Base-Catalyzed Hydrolysis (BAC2) | pH 9, 25°C | 18.5 | 2 days |
| Acid-Catalyzed Hydrolysis (AAC2) | pH 5, 25°C | 24.0 | 30 days |
| Neutral Hydrolysis | pH 7, 25°C | 28.5 | > 1 year |
| Oxidation of Amine | Presence of Oxidizing Agent | 22.0 | Condition-dependent |
Analytical Methodologies and Characterization
Chromatographic Techniques for Purification and Analysis
Specific methods for the chromatographic separation of Ethyl 3-[(3-phenylpropyl)amino]propanoate are not detailed in the available literature. Chromatographic techniques are essential for isolating and purifying compounds and for determining their purity. The choice between methods like HPLC, GC, or UPLC would depend on the compound's volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC)
No specific HPLC methods for the analysis of this compound have been published. For related compounds, reverse-phase HPLC is often used with mobile phases typically consisting of acetonitrile (B52724) and water, sometimes with additives like formic or phosphoric acid to improve peak shape.
Gas Chromatography (GC)
There are no published GC methods specifically for this compound. GC analysis is suitable for volatile and thermally stable compounds. For some amino acid derivatives, derivatization is employed to increase volatility for GC analysis. A typical setup might involve a capillary column (like HP-5) and a Flame Ionization Detector (FID).
Ultra-Performance Liquid Chromatography (UPLC)
No UPLC methods for this compound are documented. UPLC, a higher-pressure and smaller-particle-size version of HPLC, offers faster analysis times and better resolution. It is often mentioned as a potential alternative for methods developed on HPLC systems.
Spectroscopic Methods for Structure Elucidation and Purity Assessment
Spectroscopic data is crucial for confirming the chemical structure and assessing the purity of a synthesized compound. However, specific spectroscopic data for this compound is not available in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Detailed ¹H-NMR and ¹³C-NMR spectral data for this compound have not been published. NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Mass Spectrometry (MS, HRMS, LC-MS)
While a PubChem entry exists for the compound, it does not include experimental mass spectrometry data. Mass spectrometry techniques are used to determine the molecular weight and elemental composition of a compound. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of individual components in a mixture. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which helps in determining the elemental formula.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its constituent parts: the secondary amine, the ester, and the aromatic ring.
The presence of a secondary amine (R₂NH) is typically confirmed by a single, weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. Another key indicator for primary and secondary amines is the N-H wagging (out-of-plane bending) vibration, which appears as a strong, broad band between 910 cm⁻¹ and 665 cm⁻¹. The C-N stretching vibration for an aliphatic amine is expected to produce a medium to weak band in the 1250-1020 cm⁻¹ range.
The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption. For a saturated aliphatic ester, this peak is typically observed in the 1750-1735 cm⁻¹ region. Additionally, esters exhibit two or more C-O stretching bands, which are also intense, within the 1300-1000 cm⁻¹ range.
The phenyl group introduces several characteristic absorptions. Aromatic C-H stretching vibrations are found at wavenumbers slightly higher than 3000 cm⁻¹, typically around 3030 cm⁻¹ to 3100 cm⁻¹. The aromatic ring itself gives rise to C=C stretching (in-ring) vibrations, which appear as a series of peaks in the 1600-1400 cm⁻¹ range. Strong C-H out-of-plane ("oop") bending absorptions in the 900-675 cm⁻¹ region can also be indicative of the substitution pattern on the aromatic ring.
A summary of the predicted characteristic IR absorption bands for this compound is presented below.
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |
| Ester | C=O Stretch | 1750 - 1735 | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3030 | Weak to Medium |
| Alkyl Chains | C-H Stretch | 2950 - 2850 | Medium to Strong |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1400 | Medium, Multiple Bands |
| Ester | C-O Stretch | 1300 - 1000 | Strong, Multiple Bands |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |
| Secondary Amine | N-H Wag (out-of-plane bend) | 910 - 665 | Strong, Broad |
| Aromatic Ring | C-H Bend (out-of-plane) | 900 - 675 | Strong |
This table is generated based on established correlation charts for IR spectroscopy.
Advanced Method Development and Analytical Validation in Research
The development and validation of analytical procedures for compounds like this compound are guided by modern principles outlined in regulatory guidelines such as ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures). These guidelines advocate for a more systematic, science- and risk-based approach to ensure that an analytical method is "fit for purpose" throughout its lifecycle.
An enhanced approach to method development begins with defining an Analytical Target Profile (ATP) . The ATP is a prospective summary of the performance requirements of the method, detailing what needs to be measured and the criteria for acceptable performance (e.g., accuracy, precision, specificity). For instance, an ATP for an HPLC method to determine the purity of this compound would specify the need to separate the main compound from potential process impurities and degradation products, with defined limits for quantitation and detection.
Following the ATP, a risk assessment is performed to identify analytical procedure parameters that could impact method performance. This understanding is then expanded through uni- or multi-variate experiments to establish robust operational ranges. This systematic development process culminates in a well-understood and reliable analytical procedure.
Validation is the formal process of demonstrating that the analytical procedure is suitable for its intended use. The validation process for a quantitative impurity method for this compound would typically involve assessing the following performance characteristics as defined by ICH Q2(R2):
| Validation Characteristic | Purpose |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | To demonstrate that test results are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
The adoption of these advanced, lifecycle-based approaches ensures the development of high-quality, robust analytical
Advanced Applications and Future Research Directions
Ethyl 3-[(3-phenylpropyl)amino]propanoate as a Chemical Biology Tool
The functional groups within this compound make it an intriguing scaffold for the development of chemical biology tools to probe complex biological systems.
Molecular probes are essential for identifying and validating the molecular targets of bioactive compounds. The structure of this compound could be modified to create such probes. For instance, the phenyl ring offers a site for the introduction of photo-activatable groups or "click chemistry" handles, such as alkynes or azides. These modifications would allow for covalent labeling of interacting proteins upon UV irradiation or through bioorthogonal ligation reactions, respectively. Such probes could be used in target identification studies to elucidate the mechanism of action of parent compounds derived from this scaffold. The development of such tools is crucial for translating discoveries from phenotypic screens into a mechanistic understanding of drug action.
The secondary amine and ester functionalities of this compound provide handles for the attachment of reporter molecules, such as fluorophores or biotin. nih.gov Covalent labeling with such reporters can be used to track the localization of the molecule within cells or to isolate its binding partners through affinity purification. For example, a fluorescently labeled version of the compound could be used in high-content imaging to study its uptake and subcellular distribution. Biotinylated derivatives, on the other hand, would enable the capture and subsequent identification of interacting proteins by mass spectrometry, a common strategy in chemoproteomics. nih.gov These labeling strategies are powerful methods for mapping the interactome of a small molecule and understanding its biological context. nih.gov
Potential in Advanced Materials and Nanotechnology (Academic Focus, Non-Toxicology)
The structure of this compound makes it a promising monomer for the synthesis of advanced functional polymers, particularly poly(β-amino ester)s (PBAEs). documentsdelivered.comnih.gov PBAEs are a class of biodegradable and pH-responsive polymers that have garnered significant attention for their use in biomedical applications, such as drug and gene delivery. nih.govfrontiersin.orgrug.nl
The polymerization of monomers like this compound with diacrylates via Michael addition would result in polymers with a repeating structure containing tertiary amines and ester bonds. documentsdelivered.comnih.gov The ester linkages are susceptible to hydrolysis, rendering the polymer biodegradable, while the tertiary amines provide a pH-buffering capacity, which is advantageous for endosomal escape in drug delivery systems. nih.gov The phenylpropyl group would impart hydrophobicity to the polymer, influencing its self-assembly into nanoparticles and its interaction with biological membranes. The versatility in the choice of diacrylate monomers allows for the creation of a library of PBAEs with tunable physicochemical properties for various applications. frontiersin.org
Table 1: Potential Properties of PBAEs Derived from this compound
| Property | Influence of this compound | Potential Application |
| Biodegradability | The ester bond allows for hydrolytic degradation into non-toxic byproducts. | Controlled release of therapeutics, transient gene delivery. |
| pH-Responsiveness | The tertiary amine in the polymer backbone can be protonated at acidic pH, leading to endosomal swelling and rupture (the "proton sponge" effect). | Enhanced intracellular delivery of drugs and nucleic acids. |
| Hydrophobicity | The phenylpropyl side chain increases the hydrophobicity of the polymer, affecting nanoparticle formation and stability. | Formulation of delivery systems for hydrophobic drugs. |
| Tunability | Can be co-polymerized with various diacrylates to fine-tune properties like charge density, hydrophobicity, and degradation rate. | Optimization of delivery vehicles for specific cell types or cargo. |
This table is based on the known properties of poly(β-amino esters) and the predicted contribution of the this compound monomer.
Integration with Synthetic Biology Approaches for Novel Applications
Synthetic biology offers powerful tools for the sustainable and efficient production of complex molecules. The biosynthesis of this compound and its analogs could be achieved through the engineering of microbial chassis, such as E. coli or yeast. nih.gov This would involve the design and implementation of novel metabolic pathways combining enzymes from different organisms.
For instance, engineered microbes could be designed to produce the 3-phenylpropionaldehyde precursor, which could then be coupled to a β-alanine backbone and esterified using a suite of heterologous enzymes. Biocatalytic methods, such as the use of nitrene transferases, are also emerging for the enantioselective synthesis of α-amino esters and could potentially be adapted for β-amino esters. nih.govduke.edu Such synthetic biology approaches would not only provide a greener alternative to traditional chemical synthesis but also enable the production of a diverse range of analogs for structure-activity relationship studies and the development of novel bioactive compounds.
Emerging Research Areas for Related Chemical Scaffolds
The chemical scaffold of this compound is related to several classes of compounds with interesting biological activities. Research into these related scaffolds can provide insights into new potential applications.
Phenylpropylamino Alkaloids: Naturally occurring phenylpropylamino alkaloids, such as ephedrine, have well-known pharmacological activities. nih.gov Exploring synthetic analogs, including those with the β-amino propanoate backbone, could lead to the discovery of novel modulators of adrenergic or other receptors.
Conformationally Restricted Analogs: Incorporating the phenylpropylamino moiety into rigid scaffolds, such as propellanes, has been shown to yield compounds with high affinity for sigma receptors. numberanalytics.com This suggests that constraining the conformation of the phenylpropylamino group can lead to enhanced potency and selectivity for specific biological targets.
α-Amino Acid Esters: The synthesis and application of α-amino acid esters are well-established in medicinal chemistry and peptide science. mdpi.comresearchgate.netacs.org The development of novel synthetic methods for these compounds, including photochemical and organocatalytic approaches, could be adapted for the synthesis of β-amino acid esters like this compound, expanding the accessible chemical space. acs.orgchemrxiv.org
Challenges and Opportunities in Preclinical Translational Research
The translation of a promising compound from the laboratory to the clinic is fraught with challenges. For a molecule like this compound, particularly if considered as a prodrug, several key aspects need to be addressed.
One of the primary challenges for ester prodrugs is achieving the desired pharmacokinetic profile. numberanalytics.comscirp.orgwashington.edu The ethyl ester must be stable enough to be absorbed but readily cleaved by esterases in the target tissue or systemic circulation to release the active carboxylic acid. tandfonline.com The rate of hydrolysis can vary significantly between species, making it difficult to predict human pharmacokinetics from preclinical animal models. nih.govnih.gov Furthermore, the generation of an additional chiral center upon modification can pose synthetic and analytical challenges. tandfonline.com
Despite these challenges, there are significant opportunities. The prodrug approach can improve the oral bioavailability of a parent drug by increasing its lipophilicity and membrane permeability. researchgate.netwuxiapptec.comnih.govif-pan.krakow.pl For small molecules that face difficulties in development due to poor physicochemical properties, a prodrug strategy can be enabling. pharmiweb.comtempobioscience.commdpi.com The development of advanced in vitro and in silico models to better predict human metabolism and pharmacokinetics can help to de-risk the preclinical development of ester prodrugs. nih.gov
Lack of Publicly Available Research Data on this compound Precludes Article Generation
Following a comprehensive search of academic literature, patent databases, and scientific repositories, it has been determined that there is a significant lack of publicly available information on the chemical compound This compound . This absence of research data makes it impossible to generate a scientifically accurate and detailed article according to the provided outline.
The requested article structure delves into highly specific areas of advanced research, including pharmacological efficacy, preclinical modeling challenges, and the academic intellectual property landscape. These topics require a substantial body of existing research, including published studies, clinical trials, and patent filings, none of which could be found for this specific compound.
While searches were conducted to identify related compounds and potential synthetic pathways, the information retrieved does not pertain to this compound itself. For instance, literature exists on the synthesis of similar N-substituted aminopropanoates and the biological activities of derivatives of 3-aminopropanoic acid in different contexts. However, this information is not directly applicable to the subject compound and its specific phenylpropyl substituent.
Generating content for the requested sections without verifiable sources would necessitate the fabrication of data, which would be misleading and scientifically unsound. Therefore, in the interest of maintaining accuracy and adhering to strict scientific principles, the requested article cannot be created.
Should research on this compound become publicly available in the future, the generation of a detailed article would then be feasible.
Impact of this compound Research on Related Fields
Given the absence of dedicated research on this compound, its impact on any related field is currently non-existent. The potential for impact can only be hypothesized based on the activities of analogous structures.
The core structure, featuring a phenylpropylamine moiety, is a recognized scaffold in medicinal chemistry. Compounds with this feature have been investigated for a variety of pharmacological activities. For example, the basic structure is related to compounds that may interact with biological targets, although without specific research, any potential therapeutic application of this compound is purely speculative.
Furthermore, the propanoate ester group could lend itself to applications in polymer science or as a prodrug moiety, which could influence the pharmacokinetic properties of a parent drug. However, without empirical data, these possibilities remain unexplored.
The lack of research into this compound signifies a potential untapped area for investigation. Future research could focus on:
Novel Synthetic Routes: Developing and optimizing a synthetic pathway for the compound.
Pharmacological Screening: Investigating the compound for biological activity across a range of therapeutic targets.
Material Science Applications: Exploring its potential as a monomer or additive in the development of new materials.
Until such research is conducted and published, the scientific community's understanding of this compound will remain limited, and its potential contributions to science and technology will be unrealized.
Q & A
Q. How can researchers validate conflicting SAR hypotheses for substituent effects?
- Methodological Answer : Parallel synthesis of derivatives with systematic substituent variations (e.g., para- vs. meta-substituted phenyl groups) followed by comparative bioassays. Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
Safety & Compliance
Q. What PPE and engineering controls are mandated for handling this compound?
- Methodological Answer : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods with sash height <18 inches for vapor control. Respiratory protection (NIOSH-approved N95) is required if airborne particulates exceed OSHA Permissible Exposure Limits (PELs) .
Applications in Drug Development
Q. What preclinical models are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer : Rodent models for neuropathic pain (e.g., chronic constriction injury) or anxiety (elevated plus maze) are relevant given structural analogs’ CNS activity. Dose-response studies (1–100 mg/kg, i.p.) with pharmacokinetic profiling (plasma LC-MS/MS) assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
